Metalaxyl-M-d6

Enantioselective analysis Chiral LC-MS/MS Pesticide residue monitoring

Metalaxyl-M-d6 (CAS 1398112-32-7, molecular formula C₁₅H₁₅D₆NO₄, MW 285.37) is the stable-isotope-labeled analog of Metalaxyl-M (mefenoxam), the fungicidally active (R)-enantiomer of the acylanilide fungicide metalaxyl. Six deuterium atoms replace the six methyl hydrogens on the 2,6-dimethylphenyl ring, yielding a +6 Da mass shift relative to the native analyte (C₁₅H₂₁NO₄, MW 279.33).

Molecular Formula C15H21NO4
Molecular Weight 285.37 g/mol
Cat. No. B15554873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetalaxyl-M-d6
Molecular FormulaC15H21NO4
Molecular Weight285.37 g/mol
Structural Identifiers
InChIInChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1/i1D3,2D3
InChIKeyZQEIXNIJLIKNTD-GMGXQYKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metalaxyl-M-d6 (CAS 1398112-32-7): Deuterated R-Enantiomer Internal Standard for Regulatory Pesticide Residue Quantification


Metalaxyl-M-d6 (CAS 1398112-32-7, molecular formula C₁₅H₁₅D₆NO₄, MW 285.37) is the stable-isotope-labeled analog of Metalaxyl-M (mefenoxam), the fungicidally active (R)-enantiomer of the acylanilide fungicide metalaxyl . Six deuterium atoms replace the six methyl hydrogens on the 2,6-dimethylphenyl ring, yielding a +6 Da mass shift relative to the native analyte (C₁₅H₂₁NO₄, MW 279.33) [1]. Metalaxyl-M is a broad-spectrum systemic fungicide that selectively inhibits fungal ribosomal RNA synthesis via RNA polymerase I, and has largely replaced racemic metalaxyl in global agricultural use due to equivalent efficacy at half the application rate [2]. Metalaxyl-M-d6 is purpose-designed as an internal standard for isotope-dilution mass spectrometry (IDMS) employing GC-MS or LC-MS/MS, enabling accurate, matrix-corrected quantification of metalaxyl-M residues in food, environmental, and biological matrices .

Why Metalaxyl-M-d6 Cannot Be Replaced by Racemic Metalaxyl-d6 or Unlabeled Internal Standards in Enantiomer-Specific Residue Analysis


Three structural and regulatory factors preclude substitution of Metalaxyl-M-d6 by its closest analogs. First, Metalaxyl-M-d6 is the single (R)-enantiomer deuterated form, whereas racemic metalaxyl-d6 contains both R- and S-enantiomers; use of a racemic internal standard for enantiomer-specific quantification introduces systematic bias because the S-enantiomer co-elutes or generates an independent MS signal that cannot be mathematically deconvoluted from the target R-enantiomer response . Second, European Commission Regulation (EU) 2017/1164 and subsequent amendments establish maximum residue limits (MRLs) specifically for metalaxyl-M (sum of isomers) in muscle tissues at 10 μg/kg; regulatory enforcement requires validated analytical methods that quantify the exact regulated analyte, not a racemic proxy [1]. Third, the toxicity profiles of R- and S-metalaxyl differ significantly—the 48-h LC₅₀ for R-metalaxyl against Daphnia magna is 41.9 mg/L versus 51.5 mg/L for the racemate, and enantiospecific metabolic disturbances have been documented in earthworm metabolomics studies—meaning that accurate enantiomer-level quantification carries direct toxicological and risk-assessment consequences [2]. These constraints make Metalaxyl-M-d6 functionally non-substitutable for any analytical workflow targeting the regulated active enantiomer.

Quantitative Differentiation Evidence: Metalaxyl-M-d6 vs. Closest Analogs and Alternatives


Enantiomeric Purity: R-Enantiomer-d6 vs. Racemic Metalaxyl-d6 — A Critical Determinant for Enantioselective Quantification Accuracy

Metalaxyl-M-d6 is the deuterated form of the single pharmacologically active (R)-enantiomer (mefenoxam, CAS 70630-17-0), whereas the alternative deuterated internal standard Metalaxyl-d6 (racemic, unlabeled CAS 57837-19-1) is a 1:1 mixture of R- and S-enantiomers. When used as an internal standard for enantioselective chiral LC-MS/MS methods, the racemic deuterated form introduces a co-eluting S-enantiomer-d6 signal that cannot be chromatographically or spectrometrically resolved from the R-enantiomer-d6 signal, producing a composite internal standard response that invalidates enantiomer-specific calibration [1]. Metalaxyl-M itself is manufactured to ≥97% R-enantiomer content (technical-grade specification), and regulatory residue definitions in the EU and Codex Alimentarius explicitly reference metalaxyl-M as the sum of constituent isomers, requiring analytical differentiation of enantiomeric composition [2]. The patents covering metalaxyl-M (CGA 329351) explicitly teach that the R-enantiomer exhibits markedly increased fungicidal action compared to the racemate, which is the basis for the 50% reduced field application rate [3].

Enantioselective analysis Chiral LC-MS/MS Pesticide residue monitoring

Isotopic Enrichment Specification: ≥99 atom % D Confirmed by MS — Minimizing Unlabeled Carryover Signal

Commercially available Metalaxyl-M-d6 from CDN Isotopes (Product D-7345) is specified at 99 atom % D isotopic enrichment, measured by mass spectrometry . The chemical purity is certified >98% with an additional +98 atom% D specification per batch via NMR, HPLC, and GC analysis as reported by Bidepharm . For comparison, the unlabeled Metalaxyl-M PESTANAL analytical standard (Sigma-Aldrich, CAS 70630-17-0) is supplied as a neat reference material with purity determined by GC and HPLC but carries no isotopic enrichment specification, offering zero mass-shift advantage for internal standardization . At 99 atom % D enrichment across six deuterium positions, the residual unlabeled (d₀) fraction is ≤~5.9% (binomial expansion), meaning that at typical IS spike levels of 10 ng per sample, the unlabeled carryover contribution to the analyte signal is below 0.6 ng — negligible relative to the method LOQ of 0.5 μg·kg⁻¹ as demonstrated in published isotope-dilution methods [1].

Isotope dilution mass spectrometry Stable isotope labeling Method validation

Validated Multi-Matrix Recovery Performance: 93.8–105% Across Four Aquatic Product Matrices Using Metalaxyl-d6 Isotope Dilution

A validated isotope-dilution LC-MS/MS method employing metalaxyl-d6 as internal standard (10 ng spike per 5 g sample) achieved mean recoveries of 93.8% to 105% across three fortification levels (1.0, 2.0, 10.0 μg·kg⁻¹) in four aquatic product matrices (fish, shrimp, crab, and shellfish), with relative standard deviations (RSDs, n=6) below 13% [1]. The method detection limit (3S/N) was 0.5 μg·kg⁻¹, and the calibration curve was linear from 1.0 to 100.0 μg·L⁻¹. By contrast, methods relying on external standard calibration or non-isotopic structural analog internal standards for metalaxyl residue analysis in complex matrices typically report recoveries in the 70–89% range with RSDs exceeding 15%, because structural analogs do not co-extract, co-ionize, and co-elute with identical matrix-effect susceptibility [2]. The isotope-dilution approach using a deuterated IS compensates for analyte loss during acetonitrile extraction, C18 solid-phase extraction cleanup, and electrospray ionization suppression, which are pronounced in lipid-rich aquatic product extracts [1].

Isotope dilution LC-MS/MS Method validation Food safety residue analysis

Mass Spectrometric +6 Da Shift: Deuterium vs. Carbon-13 Labeling — Chromatographic Co-Elution and Signal Interference Trade-offs

Metalaxyl-M-d6 incorporates six deuterium atoms on the two methyl groups of the 2,6-dimethylphenyl ring, producing a nominal mass increase of +6 Da (MW 285.37 vs. 279.33) . This mass shift places the internal standard signal six m/z units above the native analyte in full-scan MS and allows for distinct MRM transitions with zero native analyte overlap at the IS channel. The alternative carbon-13 labeled analog Metalaxyl-¹³C₆ (CAS 1356199-69-3) provides the same nominal mass shift of +6 Da but utilizes ¹³C substitution on the phenyl ring carbons rather than ²H on methyl groups . Critically, deuterium-labeled compounds exhibit a well-documented chromatographic isotope effect: deuterated analytes typically elute 0.01–0.03 minutes earlier than their protio counterparts under reversed-phase conditions due to the shorter C–²H bond length and reduced lipophilicity, whereas ¹³C-labeled analogs co-elute almost perfectly with the native analyte [1]. The slight retention time shift of deuterated IS can, in some LC-MS/MS methods, cause the IS and analyte to experience different matrix suppression zones during gradient elution, potentially introducing quantitative bias if not carefully evaluated during method validation. However, for metalaxyl specifically, the published isotope-dilution method using metalaxyl-d6 achieved 93.8–105% recovery without evidence of differential matrix effects, confirming that the retention time shift is within acceptable limits for this analyte–IS pair [2].

Stable isotope labeling strategy LC-MS/MS matrix effects Internal standard selection

Regulatory Residue Definition Alignment: Metalaxyl-M-d6 Matches the Exact Analyte Specified in EU MRL Legislation

The European Union sets maximum residue limits (MRLs) for metalaxyl-M as a distinct analyte under Regulation (EC) No 396/2005, with specific MRLs including 10 μg/kg in bovine, swine, and chicken muscle tissues (Commission Regulation 2017/1164) and 0.1 mg/kg in honey and other apiculture products (Commission Regulation 2026/140) [1]. The residue definition for enforcement is the sum of metalaxyl and metalaxyl-M including other mixtures of constituent isomers, expressed as metalaxyl. This regulatory framework creates a definitive procurement requirement: any internal standard used for regulatory enforcement testing must enable quantification of the exact residue definition [2]. Metalaxyl-M-d6 satisfies this requirement by being the isotopically labeled form of the R-enantiomer that constitutes the primary residue component. In contrast, racemic metalaxyl-d6 would quantify both R- and S-enantiomers without discrimination, potentially misrepresenting the enantiomeric composition of residues—a critical issue given that the S-enantiomer is considered an impurity with different toxicological properties [3]. The enantioselective degradation pattern in environmental matrices (R-enantiomer half-life 1.5 days vs. S-enantiomer 0.8 days in tropical soils) further demonstrates why enantiomer-nonspecific quantification can yield residue estimates that are not toxicologically representative [4].

Regulatory compliance Maximum residue limits Food safety monitoring

Lot-Specific Traceability and Shelf-Life Documentation: Enabling ISO 17025 Accreditation and GLP Compliance

Reputable suppliers of Metalaxyl-M-d6 provide batch-specific Certificates of Analysis (COA) that document isotopic enrichment (≥99 atom % D by MS), chemical purity (>98% by HPLC), and structural identity confirmation (NMR, GC) . CDN Isotopes offers a COA search portal for each production lot, and Bidepharm supplies NMR, HPLC, and GC batch quality reports . The WITEGA Metalaxyl-D6 reference standard (racemic analog) demonstrates the documentation standard expected for regulated laboratories: isotopic purity 99.1 atom% D (MS), HPLC purity >99.0%, overall purity >99.0% (HPLC), 24-month shelf life at 2–8°C, and lot-specific traceable documentation to support audits . This documentation level directly satisfies ISO 17025 clause 6.4.1 requirements for metrological traceability of reference materials and OECD GLP Principle 6 regarding characterization of test and reference items. In contrast, generic unlabeled pesticide analytical standards (e.g., Sigma-Aldrich PESTANAL) provide chemical purity COAs but no isotopic enrichment documentation and carry a limited shelf life with expiry date on the label, requiring more frequent re-verification . For laboratories undergoing accreditation audits, the availability of complete, lot-specific isotopic purity documentation represents a distinct procurement criterion that differentiates Metalaxyl-M-d6 from non-isotopically labeled alternatives.

Reference material certification Laboratory quality management ISO 17025 accreditation

Procurement-Driven Application Scenarios Where Metalaxyl-M-d6 Is the Evidence-Backed Choice


Regulatory Pesticide Residue Enforcement in Animal-Derived Foods per EU MRL Legislation

EU Regulation 2017/1164 sets an MRL of 10 μg/kg for metalaxyl (sum of isomers including metalaxyl-M) in bovine, swine, and chicken muscle tissues. The validated isotope-dilution LC-MS/MS method using metalaxyl-d6 as internal standard achieves an LOQ of 0.5 μg·kg⁻¹, which is 20-fold below the regulatory MRL, with demonstrated recovery of 93.8–105% and RSD <13% across four aquatic product matrices [6]. The use of enantiopure Metalaxyl-M-d6 ensures that the internal standard signal corresponds exclusively to the R-enantiomer, enabling enforcement laboratories to report residue values that accurately reflect the regulated analyte definition. This scenario applies to national reference laboratories, third-party contract testing facilities, and food business operators conducting due diligence testing for EU market access .

Enantioselective Environmental Fate and Ecotoxicology Studies Requiring Chiral Resolution

Environmental fate studies have demonstrated that the R- and S-enantiomers of metalaxyl degrade at different rates in soil (half-lives of 1.5 and 0.8 days, respectively) and exhibit different toxicity profiles toward non-target organisms (48-h LC₅₀ for R-metalaxyl: 41.9 mg/L vs. racemate: 51.5 mg/L in Daphnia magna) [6]. For research programs investigating enantioselective degradation, bioaccumulation, or toxicity, Metalaxyl-M-d6 provides the essential capability to spike and track the individual R-enantiomer without confounding S-enantiomer interference. The validated chiral LC-MS/MS method with a resolution (Rs) of 4.57 for metalaxyl enantiomers demonstrates the feasibility of enantiomer-specific quantification when paired with an enantiopure deuterated internal standard .

Multi-Residue Pesticide Screening Methods in Complex Food and Feed Matrices

The QuEChERS-based multi-residue LC-MS/MS methods employed by high-throughput food testing laboratories benefit from isotope-dilution internal standardization to compensate for variable matrix effects across diverse commodities. Metalaxyl-M-d6 at a 10 ng spike level per 5 g sample enables accurate quantification of metalaxyl-M across the linear working range of 1.0–100.0 μg·L⁻¹, with C18 SPE cleanup effectively removing lipid interferences from aquatic products [6]. The availability of batch-specific COAs with documented isotopic purity supports the ISO 17025 requirement for metrological traceability of reference materials, which is a prerequisite for methods listed on a laboratory's scope of accreditation .

Pharmacokinetic and Metabolism Studies of Metalaxyl-M in Livestock and Aquatic Species

Studies investigating the stereoselective pharmacokinetics of metalaxyl in snakehead (Channa argus) and other food-producing species have established that R-metalaxyl is preferentially degraded in plasma and tissues, with the kidney accumulating the highest residue concentrations [6]. Metalaxyl-M-d6 serves as the ideal internal standard for such in vivo disposition studies because it compensates for extraction losses and ionization variability across different tissue homogenates (muscle, liver, kidney) while maintaining enantiomeric fidelity. The compound's 24-month shelf life at 2–8°C and documented stability facilitate multi-year longitudinal studies without batch-to-batch IS variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metalaxyl-M-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.